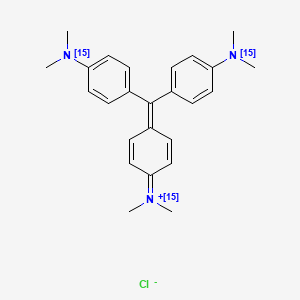
4-(Dimethoxymethyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Vorbereitungsmethoden
The synthesis of 1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-(dimethoxymethyl)-1H-imidazole with allyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the imidazole ring can produce a dihydroimidazole derivative.
Wissenschaftliche Forschungsanwendungen
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its imidazole ring is known to interact with certain enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
The molecular pathways involved in its action depend on the specific biological or chemical context. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and reducing enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-Allyl-4-methoxy-1H-imidazole: This compound lacks the dimethoxymethyl group, making it less versatile in terms of functional group modifications.
4-Allyl-1,2-dimethoxybenzene: While structurally similar, this compound belongs to the benzene family and exhibits different chemical properties and reactivity.
1-Allyl-4-hydroxy-1H-imidazole:
The uniqueness of 1-Allyl-4-(dimethoxymethyl)-1H-imidazol-2-amine lies in its combination of an allyl group and a dimethoxymethyl group attached to the imidazole ring, providing a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
917919-61-0 |
|---|---|
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)-1-prop-2-enylimidazol-2-amine |
InChI |
InChI=1S/C9H15N3O2/c1-4-5-12-6-7(11-9(12)10)8(13-2)14-3/h4,6,8H,1,5H2,2-3H3,(H2,10,11) |
InChI-Schlüssel |
NIMLOWZHVYFXHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CN(C(=N1)N)CC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)





![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)
